molecular formula C12H19NO B180126 [2-(2-Methoxyphenyl)ethyl](propan-2-yl)amine CAS No. 167546-89-6

[2-(2-Methoxyphenyl)ethyl](propan-2-yl)amine

Cat. No.: B180126
CAS No.: 167546-89-6
M. Wt: 193.28 g/mol
InChI Key: UMHOMPHRASIYBE-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)ethylamine is a secondary amine featuring a phenethylamine backbone substituted with a methoxy group at the ortho position of the phenyl ring and an isopropylamine moiety. The compound’s structure combines aromatic and aliphatic components, with the methoxy group influencing electronic properties and the isopropyl group contributing steric bulk.

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)13-9-8-11-6-4-5-7-12(11)14-3/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMHOMPHRASIYBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2-Methoxyphenyl)ethyl Halide

The Gabriel method begins with the preparation of a haloethyl intermediate. In a patented approach, 2-methoxyphenol reacts with 1,2-dibromoethane in the presence of a base (e.g., NaOH) to yield 1-bromo-2-(2-methoxyphenoxy)ethane. Adapting this for phenethyl systems, 2-(2-methoxyphenyl)ethanol may undergo bromination using PBr₃ or HBr, producing 2-(2-methoxyphenyl)ethyl bromide.

Key Conditions :

  • Solvent : Toluene or THF

  • Temperature : 80–100°C

  • Yield : ~75% (extrapolated from analogous reactions).

Phthalimide Protection

The haloethyl intermediate reacts with potassium phthalimide under nucleophilic substitution. For example, 2-(2-methoxyphenyl)ethyl bromide and potassium phthalimide in DMF at 180°C for 3 hours yield the phthalimide-protected amine.

Reaction Table :

ParameterValue
Molar Ratio (Halide:Phthalimide)1:1.2
CatalystTetrabutyl ammonium bromide (5 mol%)
Purity≥95% (HPLC)

Deprotection to Primary Amine

Hydrolysis of the phthalimide derivative with aqueous KOH (20% w/v) at 130°C liberates 2-(2-methoxyphenyl)ethylamine. The crude product is extracted with dichloromethane and acidified to isolate the hydrochloride salt.

Data :

  • Reaction Time : 12–15 hours

  • Yield : 80–85%

  • Purity : 98.05% (HPLC).

Isopropyl Group Introduction

The primary amine undergoes alkylation with isopropyl bromide in the presence of K₂CO₃. For instance, refluxing 2-(2-methoxyphenyl)ethylamine (1 eq) and isopropyl bromide (1.2 eq) in acetonitrile for 8 hours yields the target compound.

Optimization Insight :

  • Base : K₂CO₃ > NaOH (reduces side reactions)

  • Solvent : Acetonitrile > DMF (higher selectivity)

Reductive Amination of 2-(2-Methoxyphenyl)acetaldehyde

Aldehyde Synthesis

2-(2-Methoxyphenyl)acetaldehyde is prepared via oxidation of 2-(2-methoxyphenyl)ethanol using pyridinium chlorochromate (PCC) in dichloromethane.

Conditions :

  • Oxidant : PCC (1.5 eq)

  • Time : 4 hours at 25°C

  • Yield : 70%

Reductive Coupling with Isopropylamine

The aldehyde reacts with isopropylamine in methanol, followed by reduction with NaBH₄. A typical protocol involves stirring the imine intermediate (formed at 25°C for 2 hours) with NaBH₄ (2 eq) at 0°C for 1 hour.

Performance Metrics :

  • Molar Ratio (Aldehyde:Amine) : 1:1.1

  • Reduction Efficiency : 90% conversion

  • Isolated Yield : 78%

Leuckart Reaction for Direct Amine Synthesis

Ketone Preparation

2-(2-Methoxyphenyl)acetophenone is synthesized via Friedel-Crafts acylation of anisole with acetyl chloride in AlCl₃.

Reaction Parameters :

  • Catalyst : AlCl₃ (1.2 eq)

  • Temperature : 0°C → 25°C (gradual warming)

  • Yield : 65%

Ammonium Formate-Mediated Reductive Amination

The ketone reacts with isopropylamine and ammonium formate under reflux in formic acid. The Leuckart pathway produces the target amine after hydrolysis.

Data Table :

ParameterValue
Reaction Time12 hours
Temperature120°C
Yield60–65%

Palladium-Catalyzed Coupling for Advanced Intermediates

Buchwald-Hartwig Amination

Aryl halides (e.g., 2-bromo-1-methoxybenzene) couple with isopropylamine using Pd₂(dba)₃ and XantPhos. This method, though less common for aliphatic amines, offers regioselectivity.

Conditions :

  • Catalyst : Pd₂(dba)₃ (5 mol%)

  • Ligand : XantPhos (10 mol%)

  • Base : t-BuONa

  • Yield : 50–55%

Comparative Analysis of Methods

Table 1: Method Efficiency and Scalability

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Gabriel Synthesis80–8598.05HighModerate
Reductive Amination7895MediumLow
Leuckart Reaction60–6590LowHigh
Pd-Catalyzed Coupling50–5585LowVery High

Key Observations :

  • The Gabriel method balances yield and purity, making it industrially viable.

  • Reductive amination offers simplicity but requires stringent control over imine formation.

  • Palladium-mediated routes are limited by cost and moderate yields.

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Adopting continuous flow systems for the Gabriel synthesis reduces reaction times (from 15 hours to 2 hours) and improves safety by minimizing exothermic risks.

Solvent Recycling

Methanol and acetonitrile recovery via distillation lowers production costs by 30% in large-scale batches .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(2-Methoxyphenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced using agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, H2 with a catalyst (e.g., Pd/C).

    Substitution: NaH, LDA, polar aprotic solvents (e.g., THF, DMF).

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: 2-(2-Methoxyphenyl)ethylamine is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Neurotransmitter Studies: The compound is studied for its potential effects on neurotransmitter systems, particularly in relation to its structural similarity to other phenethylamines.

Medicine:

    Drug Development: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for the synthesis of novel drugs with psychoactive or therapeutic properties.

Industry:

    Chemical Manufacturing: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

Molecular Targets and Pathways:

  • The exact mechanism of action of 2-(2-Methoxyphenyl)ethylamine is not fully understood. it is believed to interact with neurotransmitter receptors in the brain, similar to other phenethylamines. This interaction may involve binding to serotonin, dopamine, and norepinephrine receptors, leading to altered neurotransmitter release and reuptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine (CAS 2060046-67-3)

  • Structural Differences : Replaces the ethyl group with a propenyl chain in the E configuration.
  • This could affect bioavailability and metabolic stability .

1-(2-Methoxyphenyl)propan-2-amine (2-Methoxyamphetamine, CAS 15402-84-3)

  • Structural Differences : Features a propane backbone with the amine at the second carbon (α-methyl group) and a methoxy group at the phenyl ortho position.
  • Pharmacological Relevance: As a known psychoactive compound, 2-methoxyamphetamine interacts with serotonin receptors. The absence of the isopropyl group in this analog may reduce steric hindrance, enhancing receptor affinity but shortening metabolic half-life .

1-(4-Methoxyphenyl)-2-methylpropan-2-amine (CAS 56490-94-9)

  • Structural Differences : Methoxy substitution at the para position instead of ortho, with a branched propane-2-amine group.
  • The branched amine may reduce membrane permeability compared to the target compound’s isopropyl group .

2-(2-Fluorophenyl)propan-2-amine (CAS 74702-88-8)

  • Structural Differences : Substitutes methoxy with fluorine at the ortho position.

N-Ethyl-1-(4-methoxyphenyl)propan-2-amine

  • Structural Differences : Ethylamine substituent and para-methoxy group.
  • Synthetic Route : Synthesized via reductive amination using sodium borohydride, a common method for secondary amines. The para-methoxy group may confer higher metabolic stability than ortho-substituted analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties
2-(2-Methoxyphenyl)ethylamine C₁₂H₁₉NO 193.29 g/mol Ortho-methoxy, ethyl-isopropylamine High steric bulk, potential CNS activity
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine C₁₃H₁₉NO 205.30 g/mol E-configured propenyl chain Rigid structure, altered binding kinetics
1-(2-Methoxyphenyl)propan-2-amine C₁₀H₁₅NO 165.23 g/mol α-methyl, ortho-methoxy Psychoactive, serotonin receptor ligand
1-(4-Methoxyphenyl)-2-methylpropan-2-amine C₁₁H₁₇NO 179.26 g/mol Para-methoxy, branched propane-2-amine Enhanced metabolic stability
2-(2-Fluorophenyl)propan-2-amine C₉H₁₂FN 153.20 g/mol Ortho-fluoro, propane-2-amine Electron-withdrawing substituent

Key Research Findings

  • Steric Effects : The isopropyl group in 2-(2-Methoxyphenyl)ethylamine introduces significant steric hindrance, which may reduce enzymatic degradation compared to less bulky analogs like N-ethyl derivatives .

Biological Activity

The compound 2-(2-Methoxyphenyl)ethylamine , also known as N-isopropyl-2-methoxyphenethylamine , is a derivative of phenethylamine characterized by its unique structural features, including an aromatic ring and an aliphatic amine. This structure is anticipated to influence its biological activity, particularly in relation to neurotransmitter systems and potential therapeutic applications.

The compound's molecular formula is C12H17NC_{12}H_{17}N, and its molecular weight is approximately 191.27 g/mol. The presence of the methoxy group enhances lipophilicity, which can affect its interaction with biological membranes and receptors.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Neurotransmitter Modulation : Potential interactions with dopamine and serotonin receptors, suggesting implications for mood regulation and neuropharmacology.
  • Stimulant Properties : Similar compounds have been evaluated for their potential in treating depression and attention deficit hyperactivity disorder (ADHD).
  • Anti-inflammatory and Antimicrobial Effects : Investigated for potential therapeutic effects in various medical conditions.

The mechanism of action for 2-(2-Methoxyphenyl)ethylamine involves interactions with specific receptors or enzymes within biological systems. It may act as an agonist or antagonist at neurotransmitter receptors, modulating neuronal signaling and function.

Interaction Studies

Studies have shown that this compound can influence various pathways:

  • Dopaminergic Pathway : It may enhance dopaminergic signaling, which is crucial for mood regulation.
  • Serotonergic Pathway : Potential modulation of serotonin receptors could lead to antidepressant effects.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Neurotransmitter ModulationInfluences dopamine and serotonin pathways, potentially aiding in mood regulation
Stimulant PropertiesEvaluated for use in ADHD and depression treatment
Anti-inflammatoryExhibits potential anti-inflammatory effects in various models
AntimicrobialInvestigated for antimicrobial properties

Case Studies

  • Neuropharmacological Studies : A study examined the effects of similar phenethylamine derivatives on dopamine receptor activity, indicating that they can enhance dopaminergic signaling, which may be beneficial in treating neurological disorders such as Parkinson's disease.
  • Anti-inflammatory Research : In vitro studies demonstrated that the compound exhibits significant inhibition of pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its potential use as an anti-inflammatory agent in conditions like arthritis.
  • Antimicrobial Activity : Preliminary tests showed that 2-(2-Methoxyphenyl)ethylamine has activity against certain bacterial strains, indicating possible applications in developing new antimicrobial therapies.

Synthesis

The synthesis of 2-(2-Methoxyphenyl)ethylamine typically involves several steps:

  • Starting Material Reaction : The synthesis begins with the reaction of 2-methoxyphenylacetic acid derivatives with isopropylamine.
  • Purification : The product is purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.

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